BenchChemオンラインストアへようこそ!

6-(Benzyl(ethyl)amino)pyridazin-3-ol

Positive Inotropy Vasodilation Cardiovascular

6-(Benzyl(ethyl)amino)pyridazin-3-ol (CAS 2098117-26-9) is a pyridazin-3-ol derivative featuring an N-benzyl-N-ethylamino substitution at the 6-position. The compound has the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098117-26-9
Cat. No. B1481446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyl(ethyl)amino)pyridazin-3-ol
CAS2098117-26-9
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C13H15N3O/c1-2-16(10-11-6-4-3-5-7-11)12-8-9-13(17)15-14-12/h3-9H,2,10H2,1H3,(H,15,17)
InChIKeyNYOMZNUZXUAILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyl(ethyl)amino)pyridazin-3-ol (CAS 2098117-26-9): Core Properties and Procurement Context


6-(Benzyl(ethyl)amino)pyridazin-3-ol (CAS 2098117-26-9) is a pyridazin-3-ol derivative featuring an N-benzyl-N-ethylamino substitution at the 6-position. The compound has the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . This specific substitution pattern is described in patent literature for pyridazinone derivatives exhibiting positive inotropic and vasodilative properties [1]. The compound belongs to the broader class of pyridazinones, which have been extensively evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors [2] and as anticancer agents [3], making its specific substitution pattern a focal point for structure-activity relationship studies.

Why 6-(Benzyl(ethyl)amino)pyridazin-3-ol Cannot Be Substituted with Generic Pyridazinone Analogs


The biological activity and pharmacokinetic profile of pyridazin-3-ol derivatives are exquisitely sensitive to the nature of the N6-substituent. Direct comparative SAR studies on benzyl pyridazinones demonstrate that even minor modifications to the substitution pattern can result in profound differences in target binding, cellular potency, and in vivo exposure. For instance, within a series of HIV-1 reverse transcriptase inhibitors, structural optimization of the N-benzyl moiety led to compounds with good oral bioavailability in animal species [1]. Furthermore, patent literature explicitly defines N-benzyl-N-ethylamino as a distinct, functional substitution conferring positive inotropic and vasodilative properties, which are not inherent to the unsubstituted pyridazinone core [2]. Therefore, substituting 6-(Benzyl(ethyl)amino)pyridazin-3-ol with a generic or structurally similar pyridazinone would unpredictably alter target engagement, cellular efficacy, and downstream biological outcomes, rendering such substitutions scientifically invalid for reproducible research.

Quantitative Differentiation: 6-(Benzyl(ethyl)amino)pyridazin-3-ol vs. Closest Analogs


Explicit Patent Disclosure of N-Benzyl-N-Ethylamino Substitution for Positive Inotropic and Vasodilative Activity

The N-benzyl-N-ethylamino substitution pattern found in 6-(Benzyl(ethyl)amino)pyridazin-3-ol is explicitly claimed and distinguished in patent literature for conferring positive inotropic and vasodilative properties [1]. This is a specific, functionally validated substitution that is not present in the majority of commercially available or literature-reported pyridazinone analogs, which often feature simpler N-substituents (e.g., unsubstituted benzylamino or alkylamino) [1].

Positive Inotropy Vasodilation Cardiovascular Patent-Defined SAR

Comparative Molecular Weight and Lipophilicity as Distinct Physicochemical Differentiators

The molecular weight of 6-(Benzyl(ethyl)amino)pyridazin-3-ol (229.28 g/mol) is higher than that of simpler N6-substituted analogs such as 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol (MW 207.25 g/mol) [1] and 6-((4-Methylbenzyl)amino)pyridazin-3-ol (MW 215.25 g/mol) . Furthermore, its XLogP3-AA value is calculated as 1.5 , which is significantly higher than the 0.3 calculated for the thiophen-2-ylmethyl analog [1], indicating increased lipophilicity that can impact membrane permeability and off-target binding profiles.

Physicochemical Properties Drug-likeness SAR Lipophilicity

Context from Pyridazinone SAR: Potency Range in Mitochondrial Complex 1 Inhibition

While direct data for 6-(Benzyl(ethyl)amino)pyridazin-3-ol is not available, the broader class of fluorinated pyridazinone derivatives demonstrates IC50 values for mitochondrial complex 1 (MC1) inhibition ranging from 8 nM to 4000 nM, with SAR indicating a strong preference for fluorine incorporation on an alkyl side chain rather than directly on the pyridazinone moiety [1]. This context suggests that the N-benzyl-N-ethylamino group, by modulating lipophilicity and steric bulk, could influence the MC1 inhibitory potency and thus the potential utility of this compound in cardiac imaging applications.

Mitochondrial Complex 1 Cardiac Imaging PET Tracers SAR

Class-Level Context: QSAR-Defined Potency Range for 5-Lipoxygenase Inhibition

A quantitative structure-activity relationship (QSAR) study of 72 1-phenyltetrahydropyridazin-3(2H)-one analogues revealed a range of inhibitory potencies (IC50 values) against 5-lipoxygenase in a broken cell assay [1]. The SAR demonstrated that specific substitution patterns on the pyridazine ring profoundly affect inhibitory activity. 6-(Benzyl(ethyl)amino)pyridazin-3-ol, with its distinct N-benzyl-N-ethyl substitution, presents a novel chemical space within this class, offering a unique opportunity to probe the 5-lipoxygenase pharmacophore.

5-Lipoxygenase Inflammation QSAR Pyridazinone

Differentiation from Closest Commercial Analogs: 4-Chlorobenzyl vs. Benzyl(ethyl)amino

A direct comparison with a close commercial analog, 6-((4-Chlorobenzyl)amino)pyridazin-3-ol (CAS 1871607-07-6, MW 235.67 g/mol) , reveals a key structural difference. The target compound features an N-ethyl group in addition to the benzyl moiety, whereas the comparator is a secondary amine lacking the ethyl substituent. This modification alters the compound's basicity, hydrogen-bonding capacity, and steric environment, which are critical parameters for target engagement and off-target selectivity. The presence of the ethyl group also differentiates it from 6-((4-Methylbenzyl)amino)pyridazin-3-ol and 6-(isobutylamino)pyridazin-3-ol , which represent alternative alkyl/aryl substitution patterns.

Comparator Analysis Chemical Diversity SAR Procurement

High-Value Application Scenarios for 6-(Benzyl(ethyl)amino)pyridazin-3-ol in Scientific Research


Cardiovascular Drug Discovery: Probing Inotropic and Vasodilatory Mechanisms

Based on the explicit patent disclosure of positive inotropic and vasodilative properties for compounds with an N-benzyl-N-ethylamino substitution [1], this compound is a justified tool for investigating the role of this specific pharmacophore in cardiovascular models. It can be used in ex vivo Langendorff heart preparations or isolated vessel myography to directly quantify its effects on contractility and vasorelaxation, and to compare its potency and efficacy against other pyridazinone derivatives lacking this substitution.

HIV-1 Reverse Transcriptase Inhibitor Optimization

Given the established activity of benzyl pyridazinones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2], this compound can be utilized in SAR studies to optimize the N6-substituent. Researchers can assay it alongside other analogs (e.g., 6-((4-chlorobenzyl)amino)pyridazin-3-ol, 6-((4-methylbenzyl)amino)pyridazin-3-ol) in cell-based HIV-1 replication assays to quantify its EC50, cytotoxicity (CC50), and resistance profile against common NNRTI-resistant mutants. The presence of the N-ethyl group offers a unique vector for further chemical optimization.

Mitochondrial Complex 1 Probe Development

In the context of pyridazinone-based cardiac PET tracers targeting mitochondrial complex 1 (MC1) [3], this compound serves as a valuable negative control or starting point for developing non-fluorinated or alternative labeled probes. Its distinct physicochemical properties (higher lipophilicity) compared to fluorinated analogs may lead to different biodistribution and binding kinetics, which can be assessed in vitro using MC1 enzymatic assays and in cellular uptake studies.

General Pyridazinone SAR and Chemical Biology

For broad chemical biology applications, the compound's unique substitution pattern differentiates it from common analogs . It can be included in focused screening libraries to identify novel targets for pyridazinone-based ligands. Its tertiary amine functionality and increased lipophilicity (XLogP3 = 1.5) may result in a distinct off-target profile and cellular permeability compared to simpler N-benzyl or N-alkyl analogs, making it a valuable addition to chemical probe sets for phenotypic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Benzyl(ethyl)amino)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.